molecular formula C16H26ClN5O2 B1406816 1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]-piperidine-4-carboxylic acid hydrochloride CAS No. 1417566-95-0

1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]-piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1406816
CAS No.: 1417566-95-0
M. Wt: 355.9 g/mol
InChI Key: AIQHMQJPPSAWRK-UHFFFAOYSA-N
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Description

1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]-piperidine-4-carboxylic acid hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a pyrimidinyl group, and an ethylpiperazinyl moiety, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]-piperidine-4-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the pyrimidinyl core. One common approach is to react a suitable pyrimidinyl precursor with an ethylpiperazine derivative under controlled conditions. The reaction may require the use of a strong base or acid catalyst to facilitate the formation of the piperidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques can be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]-piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and physical properties, making them useful for further research and development.

Scientific Research Applications

1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]-piperidine-4-carboxylic acid hydrochloride has several scientific research applications:

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a tool in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

  • Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]-piperidine-4-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]-piperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

  • Piperidine derivatives: These compounds share the piperidine ring but may have different substituents and functional groups.

  • Pyrimidinyl compounds: These compounds contain the pyrimidinyl group but differ in their side chains and overall structure.

  • Piperazine derivatives: These compounds feature the piperazine ring and can have various substituents.

Uniqueness: The uniqueness of this compound lies in its combination of the piperidine, pyrimidinyl, and ethylpiperazinyl moieties, which provides a unique structural framework for chemical modifications and applications.

Properties

IUPAC Name

1-[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2.ClH/c1-2-19-7-9-21(10-8-19)16-17-11-14(12-18-16)20-5-3-13(4-6-20)15(22)23;/h11-13H,2-10H2,1H3,(H,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQHMQJPPSAWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=N2)N3CCC(CC3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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